molecular formula C9H8N2OS B8740634 (5-Phenyl-1,2,4-thiadiazol-3-yl)methanol

(5-Phenyl-1,2,4-thiadiazol-3-yl)methanol

Cat. No. B8740634
M. Wt: 192.24 g/mol
InChI Key: KDESQLPDNXUCQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Phenyl-1,2,4-thiadiazol-3-yl)methanol is a useful research compound. Its molecular formula is C9H8N2OS and its molecular weight is 192.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Phenyl-1,2,4-thiadiazol-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Phenyl-1,2,4-thiadiazol-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(5-Phenyl-1,2,4-thiadiazol-3-yl)methanol

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

(5-phenyl-1,2,4-thiadiazol-3-yl)methanol

InChI

InChI=1S/C9H8N2OS/c12-6-8-10-9(13-11-8)7-4-2-1-3-5-7/h1-5,12H,6H2

InChI Key

KDESQLPDNXUCQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NS2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate (Example 7A, 230 mg, 0.982 mmol) in anhydrous ethanol (3 mL, 51.4 mmol) was added NaBH4 (149 mg, 3.93 mmol) at 0° C. The reaction mixture was heated to 80° C. for 30 min, then HCl 1N (1 mL) was added and ethanol was evaporated. Dichloromethane was added to the reaction followed by brine and this was extracted with dichloromethane (3×). The organic layers were dried over anhydrous magnesium sulfate and concentrated. The residue was purified on silica gel column chromatography (100% CH2Cl2 up to 10% EtOAc/CH2Cl2) to provide the title material (25 mgs, 13%). LC (Method B): 1.858 min. LCMS (APCI) calcd for C9H9N2OS [M+H]+ m/z 193.04, found 193.0. 1H NMR (CDCl3, 400 MHz) δ ppm: 7.89-8.03 (m, 2H), 7.46-7.62 (m, 3H), 4.99 (d, J=5.87 Hz, 2H), 2.81 (t, J=6.06 Hz, 1H)
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
149 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
13%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.